molecular formula C13H17NO B044028 (R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol CAS No. 97399-95-6

(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol

Cat. No. B044028
CAS RN: 97399-95-6
M. Wt: 203.28 g/mol
InChI Key: OJDRKMFRRDQIRV-SNVBAGLBSA-N
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Description

(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol, commonly known as R-Indol-3-yl-butanol, is a chiral molecule and the R-enantiomer of a versatile organic compound. This organic compound has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, organic synthesis, and enzymology.

Scientific Research Applications

Synthesis and Pharmacological Properties

(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol and its derivatives have been extensively studied in the context of synthesis and pharmacological properties. For instance, Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating their potential as urease inhibitors and therapeutic agents in drug designing programs (Nazir et al., 2018). Similarly, Jansen et al. (2014) identified indothiazinone, an indolyl thiazolyl ketone, in a novel myxobacterial strain, revealing its antimicrobial properties (Jansen et al., 2014).

Chemical Analysis and Structural Studies

Chemical analysis and structural studies of this compound derivatives have been conducted to understand their properties better. Shang et al. (2011) synthesized (S)-ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate and determined its crystal structure, which provided insights into the structural characteristics of these compounds (Shang et al., 2011).

Biological Activities and Potential Applications

A range of biological activities and potential applications of this compound derivatives have been explored. Qu et al. (2006) synthesized metal complexes with derivatives of this compound, studying their anti-inflammatory, antibacterial, and antitumor activities in vitro (Qu et al., 2006). In a different approach, Kim et al. (2011) investigated the chemo-biological preparation of the chiral building block (R)-4-acetoxy-2-methyl-1-butanol using Pseudomonas putida, demonstrating its high enantioselectivity and chemical yield (Kim et al., 2011).

Photophysical Properties

The photophysical properties of this compound derivatives have also been a subject of research. Hershberger et al. (1981) studied the fluorescence emission of 3-methylindole/1-butanol exciplexes in 1-heptane, revealing insights into the exciplex formation and emission characteristics of indole compounds (Hershberger et al., 1981).

Synthetic Applications

The synthetic applications of this compound and its derivatives have been explored extensively. Slaett et al. (2005) investigated various synthetic applications of 3-(cyanoacetyl)indoles, demonstrating their utility as starting materials for preparing a range of derivatives (Slaett et al., 2005).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For example, (1H-Indol-3-yl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of indole derivatives are vast. They are a subject of research for new drugs that affect the central nervous system through the serotoninergic mechanism and that show multidirectional pharmacological activity . The development of new methods of synthesis of heterocycles is an active area of research .

properties

IUPAC Name

(2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDRKMFRRDQIRV-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
Reactant of Route 2
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
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(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
Reactant of Route 4
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
Reactant of Route 5
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
Reactant of Route 6
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol

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